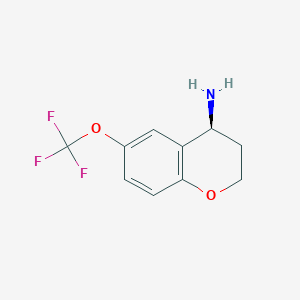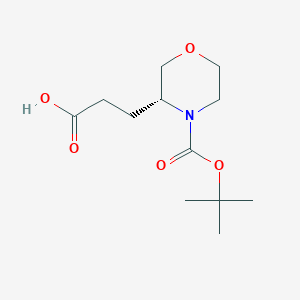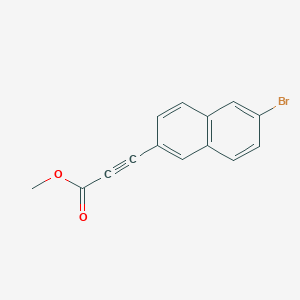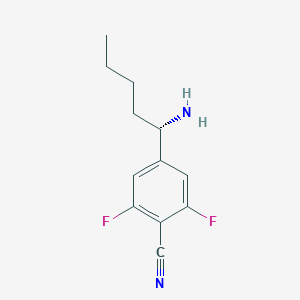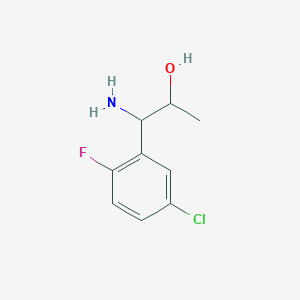![molecular formula C10H13N3OS B13050722 2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050722.png)
2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thieno[3,2-D]pyrimidine core structure imparts unique chemical and biological properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common synthetic methods include:
Cyclization using formic acid: Heating 3-amino-thiophene-2-carboxamides in formic acid to afford thieno[3,2-D]pyrimidin-4-ones.
Cyclization using triethyl orthoformate: This method involves the use of triethyl orthoformate as a one-carbon source reagent.
Cyclization using dimethylformamide dimethylacetal (DMF-DMA): This method involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with DMF-DMA.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an inhibitor of cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis, making it a promising candidate for developing new antitubercular agents.
Biological Studies: The compound can be used as a chemical probe to study the function of mycobacterial Cyt-bd under various physiological conditions.
Chemical Research: The unique structure of the compound makes it an interesting subject for studying structure-activity relationships (SAR) and developing new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL involves the inhibition of cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis. This enzyme is a key component of the bacterial respiratory chain and is involved in energy metabolism. By inhibiting Cyt-bd, the compound disrupts the energy production process in the bacteria, leading to its death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-D]pyrimidin-4-amines: These compounds share the same core structure and have similar biological activities.
Thieno[2,3-D]pyrimidin-4(3H)-ones: These compounds also have a thienopyrimidine core but differ in the position of the nitrogen atoms and the presence of a carbonyl group.
Uniqueness
2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL is unique due to the presence of the tert-butyl group at the 6-position, which can influence its chemical reactivity and biological activity. Additionally, the hydroxyl group at the 4-position provides opportunities for further functionalization and derivatization.
Eigenschaften
Molekularformel |
C10H13N3OS |
|---|---|
Molekulargewicht |
223.30 g/mol |
IUPAC-Name |
2-amino-6-tert-butyl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H13N3OS/c1-10(2,3)6-4-5-7(15-6)8(14)13-9(11)12-5/h4H,1-3H3,(H3,11,12,13,14) |
InChI-Schlüssel |
KYGHPSOWOUHFAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(S1)C(=O)NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



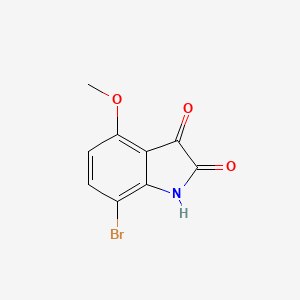
![6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine](/img/structure/B13050650.png)
